N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
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Description
N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is C19H20ClN3O, and it features a chloro-substituted aromatic ring and a thieno-pyrimidine moiety. The structural complexity suggests multiple points of interaction with biological targets.
Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that it may induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase, which is crucial for DNA synthesis and replication. This interruption can prevent cancer cells from proliferating.
- Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential, leading to the activation of apoptotic pathways. Changes in mitochondrial dynamics are often associated with increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Caspase Activation : Caspase-3 activation is a hallmark of apoptosis. Studies have demonstrated that treatment with this compound results in concentration-dependent activation of caspase-3, further supporting its role in promoting cell death in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines. For example:
Cell Line | IC50 (μM) |
---|---|
HepG2 | 6.92 |
MCF-7 | 7.50 |
A549 | 8.99 |
These results indicate that the compound is more effective than some established chemotherapeutics like Sunitinib across multiple cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the thieno-pyrimidine backbone or alterations in the chloro-substituent can significantly impact its biological activity and selectivity towards cancer cells.
Comparative Analysis
A comparative analysis with similar compounds reveals insights into how structural variations influence biological activity:
Compound Name | Main Activity | IC50 (μM) | Structural Features |
---|---|---|---|
IMB-1406 | Antitumor | 6.92 | Farnesyltransferase inhibitor |
Compound 4 | Antitumor | 57.22 | Similar binding conformation |
The data suggest that specific structural elements are essential for maintaining high potency against cancer cells .
Case Studies
Several case studies have documented the effects of this compound on specific cancer types:
-
Liver Cancer (HepG2) : In a study involving HepG2 cells, treatment with N-(3-chloro-4-methylphenyl)-3-(4-oxo...) resulted in significant apoptosis as evidenced by flow cytometry and Western blot analyses showing increased Bax expression and decreased Bcl-2 levels.
"The results reveal that N-(3-chloro-4-methylphenyl)-3-(4-oxo...) induces apoptosis in HepG2 cancer cells via a mitochondria-dependent pathway" .
- Breast Cancer (MCF-7) : Another study indicated that this compound effectively inhibits growth in MCF-7 cells by disrupting cell cycle progression and inducing cell death through caspase activation.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-12-7-8-13(11-15(12)22)23-18(26)10-9-17-24-20(27)19-14-5-3-2-4-6-16(14)28-21(19)25-17/h7-8,11H,2-6,9-10H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWAKOZGRHCKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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